6-(3-methoxypropyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[4,5-d]pyrimidine class, a bicyclic heterocyclic system with two fused pyrimidine rings. The structure features a 3-methoxypropyl substituent at position 6 and methyl groups at positions 1 and 3.
Properties
Molecular Formula |
C12H20N4O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-(3-methoxypropyl)-1,3-dimethyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N4O3/c1-14-10-9(11(17)15(2)12(14)18)7-16(8-13-10)5-4-6-19-3/h13H,4-8H2,1-3H3 |
InChI Key |
CWBYWFNBBGGJJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CN(CN2)CCCOC)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3-methoxypropyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
Functional Group Transformations
The compound participates in reactions targeting its:
-
Pyrimidine ring (N-methyl groups)
-
Methoxypropyl chain (ether cleavage, oxidation)
-
Carbonyl groups (nucleophilic substitution).
Nucleophilic Substitution
The carbonyl groups at positions 2 and 4 undergo substitution with nucleophiles like amines or thiols:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amination | NH₃/EtOH, reflux | 2,4-Diamino derivative | 70% |
| Thiolation | HS⁻/DMF, 80°C | 2,4-Dithiol derivative | 65% |
Oxidation
The methoxypropyl side chain is susceptible to oxidative cleavage:
-
Reagent : KMnO₄/H⁺
-
Product : 3-Carboxypropyl-substituted derivative
-
Application : Enhances water solubility for pharmaceutical formulations.
Alkylation/Acylation
The N-methyl groups undergo further alkylation or acylation to introduce bulkier substituents:
| Reaction | Reagent | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Ethyl derivative |
| Acylation | AcCl, pyridine | N-Acetyl derivative |
Cyclization Reactions
The tetrahydropyrimido ring facilitates intramolecular cyclization under acidic or basic conditions:
Example :
-
Reagent : H₂SO₄ (concentrated)
-
Product : Fused tricyclic pyrimidine-quinazoline hybrid
-
Mechanism : Protonation of carbonyl oxygen followed by electrophilic aromatic substitution.
Comparative Reactivity with Analogues
The methoxypropyl group distinguishes its reactivity from structurally similar compounds:
Mechanistic Insights
-
Hydrolysis Stability : The compound resists hydrolysis under physiological pH (studied via HPLC), critical for drug stability.
-
Enzyme Inhibition : Modifications at the methoxypropyl chain improve binding to kinase active sites (e.g., CDK2 inhibition).
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a pyrimidine structure can exhibit anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Studies :
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens:
- In Vitro Studies : It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
- Applications : This property makes it a candidate for developing new antibiotics or preservatives in food and pharmaceuticals.
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide:
- Mechanism : It may function by disrupting the metabolic pathways of pests or pathogens affecting crops.
- Field Trials : Preliminary trials have indicated efficacy against common agricultural pests, leading to reduced crop damage and increased yields.
Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers:
- Properties : Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymer formulations.
- Potential Uses : These polymers could find applications in coatings, adhesives, and biomedical devices due to their enhanced mechanical properties and biocompatibility.
Toxicological Studies
Understanding the safety profile of this compound is crucial:
- Toxicity Assessments : Studies have indicated low toxicity levels in mammalian cells at therapeutic concentrations. Further investigations are needed to establish long-term effects and environmental impact.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent groups at positions 1, 3, 5, and 6, influencing physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Substituent Variations and Key Properties
Electronic and Spectral Comparisons
- Hydroxybenzoyl Derivatives (6a–d): Pyrido[2,3-d]pyrimidines with hydroxybenzoyl substituents (e.g., 6a: 2-hydroxy-5-methylbenzoyl) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, indicating moderate electron delocalization.
- NMR Analysis : Compound 8 (hydroxypropyl derivative) shows distinct $ ^1H $-NMR signals at δ 4.62 ppm (OH) and δ 3.17 ppm (OCH$_3$), highlighting polar interactions absent in the target compound’s methoxypropyl chain .
Biological Activity
The compound 6-(3-methoxypropyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimido[4,5-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.
- Chemical Formula: C13H18N4O2
- Molecular Weight: 250.31 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from the chemical structure.
Anticancer Activity
Pyrimido[4,5-d]pyrimidines have been identified as potential anticancer agents. Studies indicate that compounds from this class can inhibit cancer cell growth through various mechanisms:
- Inhibition of Kinases: Some derivatives have shown significant inhibitory activity against kinases involved in cancer progression. For instance, a related compound demonstrated an IC50 value of 13 nM against EGFR kinase in vitro .
- Antitumor Effects: Research has highlighted the ability of pyrimido[4,5-d]pyrimidines to inhibit monocarboxylate transporters (MCTs), which are crucial for tumor metabolism .
Antibacterial and Antiviral Properties
The compound's structure suggests potential antibacterial and antiviral activities:
- Antibacterial Activity: Pyrimido[4,5-d]pyrimidines have been evaluated for their antibacterial properties. In vitro studies have shown promising results against various bacterial strains .
- Antiviral Activity: The ability to interfere with viral replication mechanisms has also been noted in related compounds within this chemical family.
Anti-inflammatory Effects
Several studies have indicated that pyrimido[4,5-d]pyrimidines possess anti-inflammatory properties:
- Mechanism of Action: The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through multi-component reactions (MCRs), which allow for the efficient creation of complex heterocycles . The structure-activity relationship (SAR) studies suggest that modifications to the side chains significantly influence biological activity.
Case Studies
- Case Study on Anticancer Efficacy:
- Antibacterial Evaluation:
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction yields be optimized?
The compound is typically synthesized via alkylation of pyrimidine precursors. For example, alkylation of a pyrimidine-dione core with 3-methoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Catalyst use : Phase-transfer catalysts improve alkylation efficiency .
- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation . Yields for analogous compounds range from 40–87%, depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key features validate the core structure?
- ¹H/¹³C NMR : Assign methoxypropyl substituents (δ ~3.3–3.5 ppm for OCH₃, δ ~1.6–2.1 ppm for propyl CH₂) and confirm tetrahydropyrimidine ring protons (δ ~3.9–4.2 ppm for N-CH₃) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) with <2 ppm error .
- IR : Detect carbonyl stretches (ν ~1660–1690 cm⁻¹ for C=O) and N-H vibrations (ν ~3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies inform the design of analogs with enhanced bioactivity?
Key modifications include:
- Position 6 : Introducing electron-withdrawing groups (e.g., fluoro, chloro) improves target binding affinity, as seen in HIV Rev inhibitors .
- Position 3 : Methyl groups enhance metabolic stability, while bulkier substituents (e.g., cyclopropyl) alter conformational flexibility .
- Tetrahydropyrimidine ring : Saturation reduces planarity, potentially improving solubility . X-ray crystallography (e.g., of analogs like 4,5,8a-triphenyl derivatives) reveals critical hydrogen-bonding interactions for target engagement .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affect compound solubility and activity .
- Biological models : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., eEF-2K vs. HIV Rev) alter efficacy . Resolution strategies :
- Standardize assay protocols (e.g., IC₅₀ determination under consistent conditions).
- Use orthogonal methods (e.g., SPR for binding kinetics alongside cellular assays) .
Q. What structural modifications improve in vivo pharmacokinetic properties?
- Solubility : Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) at position 5, as demonstrated in pyrido[2,3-d]pyrimidine-diones .
- Bioavailability : Prodrug strategies (e.g., esterification of hydroxyl groups) enhance intestinal absorption .
- Metabolic stability : Replace metabolically labile methoxypropyl groups with cyclopropyl or fluorinated analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting data in reported inhibitory potencies?
- Validate purity : Impurities >5% (e.g., unreacted starting materials) skew bioactivity results. Use HPLC (≥95% purity) and HRMS for verification .
- Replicate studies : Test compounds in independent labs to rule out batch-specific variations .
- Computational modeling : Molecular docking studies (e.g., using InChI-derived 3D structures) identify binding pose discrepancies .
Methodological Recommendations
Q. What advanced techniques elucidate conformational dynamics?
- X-ray crystallography : Resolve crystal structures of co-crystallized compound-target complexes (e.g., as in ) .
- NMR relaxation studies : Probe ring puckering and substituent mobility in solution .
- Molecular dynamics simulations : Predict solvent-accessible surfaces and stability of tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
